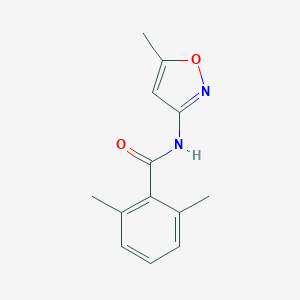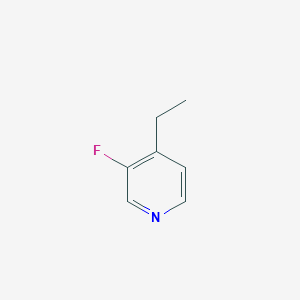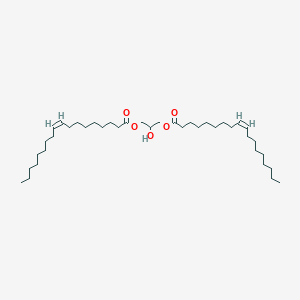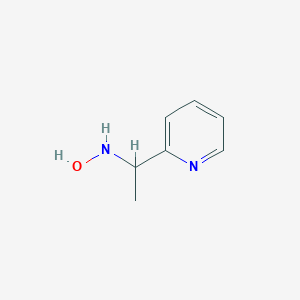
6-Tioguanosina 5'-trifosfato
Descripción general
Descripción
6-Thioguanosine 5'-triphosphate (6-thioGTP) is a nucleotide analog that plays a significant role in the pharmacological and therapeutic effects of several drugs, including 6-thioguanine and azathioprine. It is an active metabolite that is involved in various biochemical processes within the cell, particularly affecting DNA and RNA synthesis .
Synthesis Analysis
The synthesis of 6-thioGTP and its related compounds, such as 6-thioguanosine 5'-monophosphate (6-thioGMP), has been explored in several studies. A two-step chemical synthesis method starting from 6-thioguanosine has been established, which involves the reaction with phosphorus oxide trichloride followed by a reaction with phosphoric acid in the presence of pyridine/dicyclohexyl carbodiimide . This method allows for the production of 6-thioGMP, 6-thioguanosine 5'-diphosphate, and 6-thioGTP, which can be separated and purified through chromatography techniques.
Molecular Structure Analysis
The molecular structure of 6-thioGTP is characterized by the presence of a sulfur atom replacing the oxygen atom at the 6th position of the guanine base. This modification significantly alters the compound's interaction with cellular enzymes and its incorporation into nucleic acids .
Chemical Reactions Analysis
6-ThioGTP is involved in various chemical reactions within the cell. It can be incorporated into DNA in place of the normal guanine nucleotide by DNA polymerase enzymes . However, its interaction with enzymes such as guanylate kinase is complex. While it can act as an alternate substrate for the enzyme, it is also a relatively weak inhibitor of GMP phosphorylation . The presence of 6-thioGTP can lead to the formation of DNA with altered properties, which is a key factor in the therapeutic effects of thiopurine drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-thioGTP are influenced by the thioguanine moiety. It has a characteristic UV absorption peak, which is different from that of the normal guanine nucleotides . The compound's stability, solubility, and reactivity are crucial for its biological functions and its detection in biological samples. For instance, a flow-fluorimetric, liquid chromatographic assay has been developed to measure 6-thioGMP, a related metabolite, in human red blood cells, highlighting the importance of sensitive detection methods for these compounds .
Aplicaciones Científicas De Investigación
Tratamiento del cáncer
El 6-Tioguanosina 5'-trifosfato ha mostrado promesa en el tratamiento de células de leucemia y cáncer de mama, particularmente aquellas resistentes a las tiopurinas . Se han desarrollado profármacos del 6-Tioguanosina monofosfato para superar la resistencia y han demostrado propiedades antiproliferativas efectivas en varias líneas celulares . La capacidad del compuesto para ser convertido en 6-Tioguanosina trifosfatos bioactivos dentro de la célula lo convierte en un posible candidato para nuevas estrategias terapéuticas contra el cáncer .
Trastornos inmunológicos
El metabolito this compound juega un papel en la farmacología de la terapia con tiopurinas utilizada para tratar la enfermedad inflamatoria intestinal (EII) . Inhibe la función de la pequeña GTPasa Rac1, lo que lleva a la apoptosis de los linfocitos T activados e influye en la conjugación de los linfocitos T con las células presentadoras de antígenos . Este mecanismo es crucial para la eficacia de las tiopurinas en la inducción y el mantenimiento de la remisión en pacientes con EII .
Investigación antiviral
Como un análogo de la trifosfato de guanosina, la sal sódica del 6-Tioguanosina-5'-O-trifosfato presenta potencial para combatir las infecciones virales . Su similitud estructural con los nucleótidos naturales le permite interferir con los procesos de replicación viral, lo que lo convierte en una herramienta valiosa en la investigación antiviral y el desarrollo de terapias .
Estudios de síntesis de ADN
En la investigación de la síntesis de ADN, la this compound sintetizada químicamente se ha utilizado como sustrato para la ADN polimerasa α del timo de ternera . Esta aplicación es significativa para comprender el papel del compuesto en los mecanismos de replicación y reparación del ADN, así como su posible uso en ingeniería genética y biotecnología<a aria-label="4: In DNA synthesis research, chemically synthesized 6-Thioguanosine 5’-triphosphate has been used as a substrate for DNA polymerase α from calf thymus4" data-citationid="793441bf-62ca-2168-5318-c9b1a9091697-34" h="ID=SERP,5015.1" href="https://aacrjournals.org/cancerres/article/39/10/3955/483622/Utilization-of
Mecanismo De Acción
Target of Action
The primary target of 6-Thioguanosine 5’-triphosphate is the small GTPase Rac1 . This enzyme plays a crucial role in the regulation of cell growth, cytoskeletal reorganization, and the activation of protein kinases .
Mode of Action
6-Thioguanosine 5’-triphosphate inhibits the function of Rac1 . This inhibition leads to apoptosis of activated T cells and influences the conjugation of T cells with antigen-presenting cells .
Biochemical Pathways
6-Thioguanosine 5’-triphosphate is a metabolite of thiopurines, which are used for the treatment of immunological disorders and certain cancers . Thiopurines are prodrugs that must be converted by enzymes of the purine salvage pathway to the metabolically active thioguanine nucleotides . The enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT) catalyzes the conversion of 6-thioguanine to 6-thioguanosine monophosphate . The biologically active compounds are deoxy-thioguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) .
Pharmacokinetics
The activity of the enzyme thiopurine S-methyltransferase has a major influence on the bioavailability and toxicity of thiopurines . Several thiopurine metabolites might have adverse effects in patients . Myelotoxicity can be caused by grossly elevated levels of 6-thioguanine nucleotides, and elevated levels of 6-methylmercaptopurine ribonucleotides have been associated with hepatotoxicity .
Result of Action
The result of the action of 6-Thioguanosine 5’-triphosphate is the inhibition of cell proliferation. TdGTP is incorporated into DNA, which ultimately causes DNA strand breaks due to faulty repair and perturbs RNA transcription . The inhibitory association of the TGTP ribonucleoside with the Rac1 GTPase is mostly responsible for the cytotoxic effect in T-cells .
Action Environment
The action, efficacy, and stability of 6-Thioguanosine 5’-triphosphate can be influenced by various environmental factors. For instance, resistance to thiopurines is related to the expression of the salvage pathway enzyme HGPRT . Furthermore, the induction of nodular regenerative hyperplasia of the liver during 6-thioguanine therapy might be dose-dependent or dependent on the level of 6-thioguanine nucleotides .
Safety and Hazards
Direcciones Futuras
6-Thioguanosine monophosphate prodrugs have shown enhanced performance against thiopurine-resistant leukemia and breast cancer cells . This suggests a promising strategy for thiopurine therapy by using 6sGMP prodrugs . Furthermore, a novel antiviral mechanism of action for an FDA-approved thiopurine known as 6-thioguanine has been described, suggesting potential future directions in antiviral therapy .
Propiedades
IUPAC Name |
[[(2R,3S,4R,5S)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENYANNAQSWPLM-BDXYJKHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17670-19-8 | |
| Record name | 6-Thioguanosine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017670198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-thioguanosine 5'-triphosphate interact with its target and what are the downstream effects?
A: 6-thioguanosine 5'-triphosphate (6-T-GTP) acts as a substrate for DNA polymerases, enzymes responsible for DNA synthesis. [, ] It gets incorporated into DNA, primarily replacing deoxyguanosine triphosphate (dGTP). [, ] This incorporation can lead to several downstream effects, including:
- Inhibition of DNA Synthesis: High concentrations of 6-T-GTP can inhibit DNA synthesis by competing with natural nucleotides. []
- Misincorporation and Mutations: 6-T-GTP can be misincorporated in place of deoxyadenosine triphosphate (dATP), potentially leading to mutations. []
- Immunosuppression: 6-T-GTP has been shown to inhibit Rac1, a GTPase involved in immune cell activation, contributing to the immunosuppressive effects of 6-mercaptopurine therapy. []
Q2: How does 6-thioguanosine 5'-triphosphate affect different DNA polymerases?
A2: Research indicates varying affinities and responses to 6-T-GTP among different DNA polymerases:
- DNA Polymerase alpha: Calf thymus DNA polymerase alpha utilizes 6-T-GTP efficiently, incorporating it into DNA. []
- DNA Polymerase beta: Compared to DNA polymerase alpha, DNA polymerase beta exhibits significantly lower utilization of 6-T-GTP. []
- Terminal Deoxynucleotidyltransferase: 6-T-GTP inhibits the incorporation of all four natural deoxyribonucleotides by this enzyme, suggesting a competitive inhibition mechanism. []
Q3: How does the intracellular concentration of 6-mercaptopurine, the prodrug of 6-T-GTP, affect its metabolism and ultimately 6-T-GTP formation?
A: Studies on murine leukemia cells (WEHI-3b) reveal a complex relationship between 6-mercaptopurine (6-MP) concentration and 6-T-GTP formation. []
- Low to Moderate 6-MP Concentrations: Increasing 6-MP concentrations (10 nM to 1 μM) correlate with increased 6-thioguanosine nucleotide (6-TGN) formation, including 6-T-GTP. []
- High 6-MP Concentrations: Paradoxically, exceeding 1 μM 6-MP leads to decreased 6-TGN formation. For example, 50 μM 6-MP resulted in 5-fold lower 6-T-GTP levels compared to 1 μM 6-MP. [] This "self-limiting" phenomenon is attributed to:
Q4: Can you elaborate on the analytical techniques used to study 6-thioguanosine nucleotides like 6-T-GTP?
A4: Researchers employ a combination of techniques to isolate, identify, and quantify 6-thioguanosine nucleotides:
- Mercurial Cellulose Chromatography: This technique exploits the affinity of thiopurine nucleotides for mercury, enabling their separation from other nucleotides. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors, provides a powerful tool for separation and quantification of nucleotides, including 6-thiopurine nucleotides. [, ]
- UV Spectroscopy: 6-thioguanine-containing DNA, the product of 6-T-GTP incorporation, exhibits a characteristic UV absorption peak at 342 nm, distinct from natural DNA. [] This spectral property aids in identifying and quantifying 6-thioguanine incorporation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)


![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)



